2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyrimidine ring substituted with an amino group and a methylphenyl group, along with a trifluoromethylphenyl acetamide moiety.
Preparation Methods
The synthesis of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-trifluoromethylaniline.
Diazotization: The aniline derivative undergoes diazotization to form a diazonium salt.
Condensation: The diazonium salt is then condensed with 2,3-dicyanopropanoate ester.
Cyclization: The resulting intermediate undergoes cyclization to form the desired pyrimidine ring structure.
Final Steps: The final product is obtained after purification and isolation steps.
Chemical Reactions Analysis
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, leading to the formation of alcohol derivatives.
Substitution: The amino group and the trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound shares structural similarities but differs in its pyrazole ring.
2,6-dichloro-4-trifluoromethylaniline: A precursor in the synthesis of the target compound, it has different functional groups and applications.
The uniqueness of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17F3N4O2S |
---|---|
Molecular Weight |
434.4g/mol |
IUPAC Name |
2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H17F3N4O2S/c1-12-4-2-7-15(8-12)27-16(24)10-17(28)26-19(27)30-11-18(29)25-14-6-3-5-13(9-14)20(21,22)23/h2-10H,11,24H2,1H3,(H,25,29) |
InChI Key |
YTSNVGSINYUYJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)N |
Origin of Product |
United States |
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